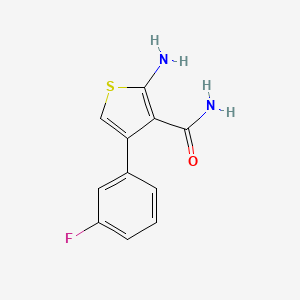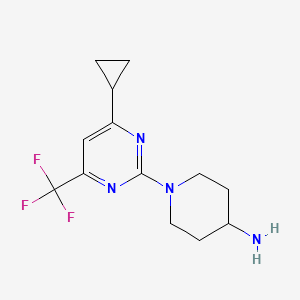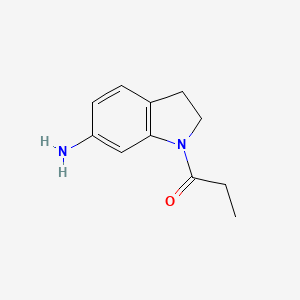![molecular formula C15H23N3 B3200540 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine CAS No. 1018151-25-1](/img/structure/B3200540.png)
1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine
Vue d'ensemble
Description
1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core
Méthodes De Préparation
The synthesis of 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolo[1,2-a]pyrazine structure.
Analyse Des Réactions Chimiques
1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Applications De Recherche Scientifique
1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: It is used in studies related to oxidative stress and its implications in neurodegenerative diseases and carcinogenesis.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell walls and inhibits essential enzymes.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antioxidant Properties: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparaison Avec Des Composés Similaires
1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine can be compared with other pyrrolo[1,2-a]pyrazine derivatives:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antioxidant properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more kinase inhibitory activity.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential as a versatile scaffold for drug development.
Propriétés
IUPAC Name |
[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-10-13-3-5-14(6-4-13)11-17-8-9-18-7-1-2-15(18)12-17/h3-6,15H,1-2,7-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMTLIVIOFSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)CC3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)

![6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3200503.png)
![2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3200505.png)
![1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B3200506.png)

![1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3200534.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine](/img/structure/B3200538.png)

![3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3200554.png)
![4-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B3200558.png)

